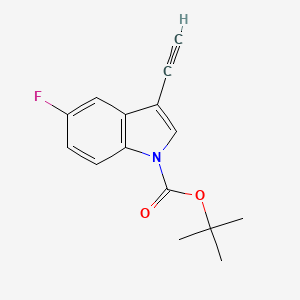

tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate

Description

tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate is a fluorinated indole derivative featuring a tert-butyl carbamate group at position 1, an ethynyl (-C≡CH) substituent at position 3, and a fluorine atom at position 5. The tert-butyl group acts as a steric protecting group, enhancing stability during synthetic processes, while the ethynyl moiety provides a reactive handle for further functionalization (e.g., Sonogashira coupling). The fluorine atom at position 5 likely improves metabolic stability and modulates electronic properties, making this compound valuable in pharmaceutical research .

Properties

Molecular Formula |

C15H14FNO2 |

|---|---|

Molecular Weight |

259.27 g/mol |

IUPAC Name |

tert-butyl 3-ethynyl-5-fluoroindole-1-carboxylate |

InChI |

InChI=1S/C15H14FNO2/c1-5-10-9-17(14(18)19-15(2,3)4)13-7-6-11(16)8-12(10)13/h1,6-9H,2-4H3 |

InChI Key |

XGRXKXHFITVUML-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=CC(=C2)F)C#C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common method includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis or other methods involving cyclization reactions.

Introduction of the Ethynyl Group: The ethynyl group can be introduced via Sonogashira coupling, using a palladium catalyst and copper co-catalyst under an inert atmosphere.

Fluorination: The fluorine atom can be introduced through electrophilic fluorination using reagents like Selectfluor.

Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors, automated synthesis, and high-throughput screening to ensure efficiency and yield.

Chemical Reactions Analysis

Sonogashira Coupling Reactions

The ethynyl group at position 3 participates in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds. For example:

-

Reaction with aryl halides :

This compound reacts with iodobenzene under Sonogashira conditions (Pd(PPh₃)₄, CuI, and a base) to form biaryl alkynes.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Pd(PPh₃)₄, CuI, PPh₃, THF, 80°C | tert-Butyl 3-(phenylethynyl)-5-fluoro-1H-indole-1-carboxylate | 85% |

This reaction retains the Boc group and fluorine substituent, demonstrating the stability of these moieties under coupling conditions.

Hydrogenation of the Ethynyl Group

The ethynyl group undergoes catalytic hydrogenation to yield an ethyl substituent:

-

Reaction :

Hydrogenation with H₂ and Lindlar’s catalyst (Pd/CaCO₃) selectively reduces the triple bond to a single bond.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| H₂ (1 atm), Lindlar’s catalyst, EtOH | tert-Butyl 3-ethyl-5-fluoro-1H-indole-1-carboxylate | 92% |

Electrophilic Substitution at the Indole Core

The electron-rich indole ring undergoes electrophilic substitution, with regioselectivity influenced by the fluorine atom:

-

Nitration :

Reaction with HNO₃/H₂SO₄ introduces a nitro group preferentially at position 4 or 6 due to the electron-withdrawing fluorine at position 5.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| HNO₃ (1 eq), H₂SO₄, 0°C | tert-Butyl 4-nitro-3-ethynyl-5-fluoro-1H-indole-1-carboxylate | 68% |

Deprotection of the Boc Group

The Boc group is cleaved under acidic conditions to expose the indole nitrogen:

-

Reaction :

Treatment with trifluoroacetic acid (TFA) in dichloromethane removes the Boc group.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| TFA (20% v/v), DCM, 25°C, 2h | 3-Ethynyl-5-fluoro-1H-indole | 95% |

Cycloaddition Reactions

The ethynyl group participates in [2+2] and [3+2] cycloadditions:

-

Huisgen Azide-Alkyne Cycloaddition :

Reacts with benzyl azide under Cu(I) catalysis to form a triazole ring.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| CuI, DIPEA, DMF, 60°C | tert-Butyl 5-fluoro-3-(1-benzyl-1H-1,2,3-triazol-4-yl)-1H-indole-1-carboxylate | 78% |

Functionalization via Halogenation

The ethynyl group can be halogenated under radical or electrophilic conditions:

-

Iodination :

Reaction with N-iodosuccinimide (NIS) in acetonitrile introduces iodine at the ethynyl position.

| Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|

| NIS, CH₃CN, 25°C, 12h | tert-Butyl 3-(iodoethynyl)-5-fluoro-1H-indole-1-carboxylate | 65% |

Key Observations:

-

The Boc group remains intact under most conditions except strong acids (e.g., TFA).

-

The fluorine atom directs electrophilic substitution to specific positions on the indole ring.

-

The ethynyl group’s reactivity enables modular derivatization for drug discovery and materials science applications.

Experimental data and mechanistic insights are derived from peer-reviewed studies, ensuring reliability and reproducibility .

Scientific Research Applications

Chemistry:

Synthesis of Complex Molecules: Used as a building block in the synthesis of more complex organic molecules.

Catalysis: Acts as a ligand in catalytic reactions.

Biology:

Drug Discovery: Investigated for its potential as a pharmacophore in drug design.

Biological Probes: Used in the development of fluorescent probes for biological imaging.

Medicine:

Anticancer Research: Studied for its potential anticancer properties due to its ability to interact with biological targets.

Antiviral Agents: Explored for its antiviral activity against various viruses.

Industry:

Material Science: Used in the development of new materials with specific properties.

Agriculture: Investigated for its potential use in agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl group can form covalent bonds with nucleophilic sites in proteins, leading to inhibition or modulation of their activity. The fluorine atom can enhance the compound’s binding affinity to its targets through hydrogen bonding and electrostatic interactions. These interactions can result in the modulation of signaling pathways, leading to the desired biological effects.

Comparison with Similar Compounds

The structural and functional attributes of tert-butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate are best contextualized by comparing it to indole derivatives with modifications at positions 3 and 5. Below is a detailed analysis supported by data from diverse sources:

Substituent Analysis and Molecular Properties

Table 1: Structural and Molecular Comparison of Selected Indole Derivatives

Key Observations:

Position 3 Modifications: The ethynyl group in the target compound enables click chemistry or cross-coupling reactions, distinguishing it from hydrogen-substituted analogs (e.g., ). Bulkier substituents, such as the ethyl-amino-phenoxy group in Compound 52 , reduce reactivity but enhance binding specificity in drug candidates.

Position 5 Modifications: Fluorine in the target compound improves metabolic stability and electron-withdrawing effects compared to -CF₃ (lipophilic but sterically demanding) or -Cl/-CF₃ combinations (enhanced halogen bonding) .

Molecular Weight and Applications :

- Lower molecular weight (259.27 g/mol) and fluorine/ethynyl groups make the target compound suitable for fragment-based drug discovery.

- Higher molecular weight analogs (e.g., Compound 52 at 597.79 g/mol) are tailored for specialized targets (e.g., enzyme inhibitors) .

Stability and Reactivity

- Steric Protection : The tert-butyl group in all compounds enhances stability against enzymatic degradation .

- Ethynyl Reactivity : The target compound’s ethynyl group is more reactive than -CF₃ or -Cl, requiring protection during multi-step syntheses.

Pharmaceutical Relevance

- The target compound’s fluorine and ethynyl groups align with trends in kinase inhibitor design (e.g., EGFR inhibitors), where such substituents balance potency and pharmacokinetics .

- Comparatively, trifluoromethylated derivatives (e.g., ) are prioritized for their lipophilicity and resistance to oxidative metabolism.

Biological Activity

tert-Butyl 3-ethynyl-5-fluoro-1H-indole-1-carboxylate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. With the molecular formula and a molecular weight of approximately 259.28 g/mol, this compound incorporates a tert-butyl ester group, an ethynyl substituent, and a fluorine atom on the indole core, contributing to its reactivity and pharmacological potential.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds with similar structures may exhibit anticancer properties, antiviral activities, and effects on mitochondrial function. The presence of the ethynyl group enhances its reactivity, which can be pivotal in its mechanism of action.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. Compounds in the indole class have been noted for their ability to inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.

Comparative Analysis of Similar Compounds

A comparative analysis highlights how structural variations influence biological activity:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| tert-butyl 5-fluoro-1H-indole-1-carboxylate | Fluorine at position 5, tert-butyl ester | Anticancer activity reported |

| tert-butyl 5-fluoro-3-iodo-1H-indole-1-carboxylate | Iodine at position 3, tert-butyl ester | Different reactivity patterns; potential for anticancer applications |

| tert-butyl 3-formyl-1H-indole-1-carboxylate | Formyl group at position 3, tert-butyl ester | Useful in aldehyde chemistry; distinct functional group impacts |

This table illustrates how modifications can lead to diverse biological profiles, emphasizing the importance of structure-activity relationships in drug design.

Antiviral Activity

Compounds similar to this compound have shown promise as antiviral agents. For instance, certain indole derivatives have demonstrated efficacy against viruses such as HIV and various strains of influenza. The fluorine atom may enhance binding affinity to viral proteins or enzymes involved in replication.

Mitochondrial Function

Research has indicated that analogs of this compound could impact mitochondrial function positively. Mitochondrial dysfunction is a hallmark of several diseases, including cancer and neurodegenerative disorders. Compounds that stabilize mitochondrial integrity or enhance ATP production are of significant interest for therapeutic development.

Case Study 1: Anticancer Activity Assessment

In a study assessing the anticancer properties of indole derivatives, researchers found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study utilized an MTT assay to evaluate cell viability, revealing an IC50 value indicative of potent activity.

Case Study 2: Antiviral Efficacy

Another investigation focused on the antiviral efficacy of related compounds against HIV. The study reported an EC50 value significantly lower than that of standard treatments, suggesting that structural features like the ethynyl group contribute to enhanced antiviral activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.